![molecular formula C22H18ClNO6 B5149401 Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5149401.png)
Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoate ester linked to a chlorophenoxy and nitrophenoxy moiety, making it a subject of interest in synthetic organic chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate typically involves multi-step organic reactions. One common method is the esterification of 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoic acid with isopropanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium hydroxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: 4-[3-(3-aminophenoxy)-5-nitrophenoxy]benzoate.
Substitution: 4-[3-(3-hydroxyphenoxy)-5-nitrophenoxy]benzoate.
Hydrolysis: 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoic acid and isopropanol.
科学的研究の応用
Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The chlorophenoxy moiety may interact with cellular membranes, altering their properties and affecting cell signaling pathways.
類似化合物との比較
Similar Compounds
2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol: Known for its antifungal properties.
1-(4-Nitrophenoxy)-3-phenylpropan-2-ol: Studied for its antibacterial activity.
Uniqueness
Propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate is unique due to its combination of a nitrophenoxy and chlorophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
propan-2-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO6/c1-14(2)28-22(25)15-6-8-18(9-7-15)29-20-11-17(24(26)27)12-21(13-20)30-19-5-3-4-16(23)10-19/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBHUNPXXUHLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4E)-4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)
methanone](/img/structure/B5149334.png)

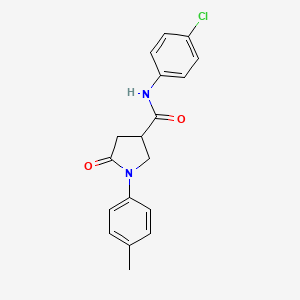
![N'-[(2,5-difluorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B5149360.png)
![4-benzyl-1-{3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5149369.png)
![(4S*,6R*)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxamide](/img/structure/B5149374.png)
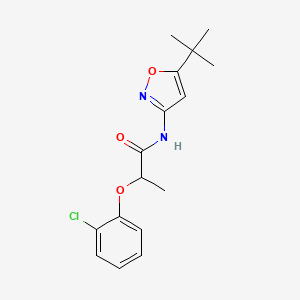
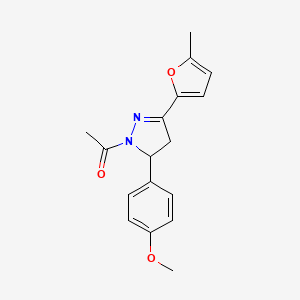
![N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5149385.png)
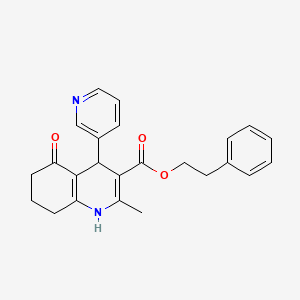
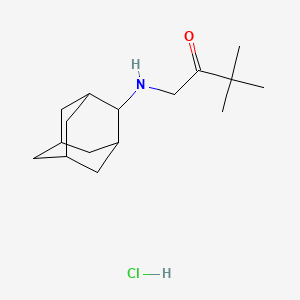
![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]benzenesulfonamide](/img/structure/B5149390.png)
![4-butoxy-N-[(2-fluorophenyl)carbamothioyl]benzamide](/img/structure/B5149395.png)
